2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one
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Overview
Description
2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one is an organic compound with a complex structure that includes a cyclopentanone ring, a dimethylaminoethyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclopentanone Ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the Hydroxyphenyl Group: This step involves the attachment of a hydroxyphenyl group to the cyclopentanone ring, often through a Friedel-Crafts acylation reaction.
Attachment of the Dimethylaminoethyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the cyclopentanone ring can produce cyclopentanol derivatives.
Scientific Research Applications
2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one exerts its effects involves interactions with specific molecular targets. For example, the hydroxyphenyl group can participate in hydrogen bonding with enzymes or receptors, while the dimethylaminoethyl group can enhance the compound’s solubility and bioavailability. The cyclopentanone ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethyl]-2-(4-methoxyphenyl)cyclopentan-1-one: Similar structure but with a methoxy group instead of a hydroxy group.
2-[2-(Dimethylamino)ethyl]-2-(4-chlorophenyl)cyclopentan-1-one: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one is unique due to the presence of the hydroxyphenyl group, which can participate in specific interactions such as hydrogen bonding. This can influence the compound’s reactivity and biological activity, making it distinct from similar compounds with different substituents.
Properties
CAS No. |
61321-48-0 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H21NO2/c1-16(2)11-10-15(9-3-4-14(15)18)12-5-7-13(17)8-6-12/h5-8,17H,3-4,9-11H2,1-2H3 |
InChI Key |
SFDOEUDEJNXKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1(CCCC1=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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